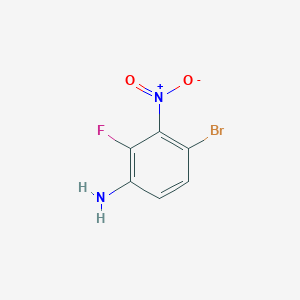

4-Bromo-2-fluoro-3-nitroaniline

説明

Structure

3D Structure

特性

分子式 |

C6H4BrFN2O2 |

|---|---|

分子量 |

235.01 g/mol |

IUPAC名 |

4-bromo-2-fluoro-3-nitroaniline |

InChI |

InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H,9H2 |

InChIキー |

YAJRHRYCQRXLRH-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1N)F)[N+](=O)[O-])Br |

製品の起源 |

United States |

Strategic Utilization of 4-Bromo-2-fluoro-3-nitroaniline in Advanced API Synthesis: A Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) development, the strategic selection of core building blocks dictates the efficiency of the entire synthetic route. 4-Bromo-2-fluoro-3-nitroaniline is a highly specialized, tetra-substituted benzene derivative that has emerged as a privileged scaffold for the discovery of kinase inhibitors and complex fused heterocycles ()[1]. Featuring four distinct functional groups—an amine, a fluorine atom, a nitro group, and a bromine atom—this molecule offers unparalleled orthogonal reactivity.

As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth technical analysis of its structural properties, electronic causality, and field-proven experimental workflows for downstream functionalization.

Structural Profiling & Electronic Causality

To leverage 4-Bromo-2-fluoro-3-nitroaniline effectively, one must first understand the stereoelectronic interplay of its substituents. The molecule operates on a "push-pull" electronic system, heavily influenced by the inductive and resonance effects of its functional groups.

Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | 4-Bromo-2-fluoro-3-nitroaniline |

| CAS Registry Number | 1805555-85-4 |

| Molecular Formula | C6H4BrFN2O2 |

| Molecular Weight | 235.01 g/mol |

| SMILES | Nc1ccc(Br)c(c1F)=O |

| Topological Polar Surface Area (TPSA) | ~71.8 Ų |

Mechanistic Role of Substituents

-

C1-Amino (-NH2): Acts as the primary nucleophilic handle for acylation, urea formation, or Buchwald-Hartwig amination. It is an electron-donating group (EDG) via resonance, which activates the ring.

-

C2-Fluoro (-F): This highly electronegative atom serves a dual purpose. Synthetically, it lowers the pKa of the adjacent C1-amine, modulating its nucleophilicity. Pharmacologically, it provides conformational locking via stereoelectronic effects (e.g., minimizing dipole moments) and improves the metabolic stability of the final API ()[2].

-

C3-Nitro (-NO2): A strong electron-withdrawing group (EWG) that serves as a masked amine. Its strategic placement allows for late-stage chemoselective reduction to form 1,3-diamines, which are direct precursors to hinge-binding benzimidazole or benzotriazole motifs ()[3].

-

C4-Bromo (-Br): Sterically shielded but electronically activated for oxidative addition by low-valent transition metals. It is the premier handle for extending the carbon framework via cross-coupling.

Divergent Synthetic Pathways & Orthogonal Reactivity

The true synthetic value of 4-Bromo-2-fluoro-3-nitroaniline lies in its orthogonal reactivity. Chemists can selectively address the C4-bromo group or the C1-amino group without the need for cumbersome protection/deprotection strategies, provided the correct catalytic systems are employed.

Divergent synthetic workflows demonstrating orthogonal functionalization of 4-Bromo-2-fluoro-3-nitroaniline.

Core Experimental Workflows (Self-Validating Protocols)

To ensure high fidelity in library generation or scale-up, the following protocols have been optimized for chemoselectivity. Every step is designed with built-in causality to explain why specific reagents are chosen over standard alternatives.

Protocol A: Chemoselective Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Arylate the C4 position while leaving the C1-amine unprotected and the C3-nitro intact. Causality: Unprotected ortho-bromoanilines frequently poison palladium catalysts via stable chelate formation. To overcome this, we utilize a bidentate ligand system (dppf) which resists displacement by the free amine, combined with a mild base in a biphasic solvent system to facilitate the transmetalation step without degrading the nitro group ()[4].

Step-by-Step Methodology:

-

Preparation: Charge a Schlenk flask with 4-Bromo-2-fluoro-3-nitroaniline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Solvent & Base: Add degassed 1,4-dioxane (0.2 M) followed by 2M aqueous K₂CO₃ (3.0 equiv). Note: Degassing via sparging with N₂ is critical to prevent the oxidation of the active Pd(0) species.

-

Reaction: Heat the biphasic mixture to 90 °C for 4–6 hours under an inert atmosphere.

-

Validation (In-Process Control): Monitor via LC-MS. The reaction is self-validating when the characteristic 1:1 M/(M+2) bromine isotope doublet disappears, replaced by the mass of the biaryl product.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Chemoselective Nitro Reduction to 1,3-Diamine

Objective: Reduce the C3-nitro group to a primary amine without triggering hydrodehalogenation of the C4-bromide (if uncoupled) or reducing other sensitive moieties. Causality: Standard catalytic hydrogenation (Pd/C, H₂) is notoriously aggressive and frequently leads to the cleavage of the C-Br bond. By shifting to a mild, single-electron transfer (SET) mechanism using Zinc dust and ammonium chloride in aqueous media, we achieve exquisite chemoselectivity for the nitro group ()[5].

Step-by-Step Methodology:

-

Preparation: Dissolve the nitroarene intermediate in a THF/Water mixture (4:1 ratio, 0.5 M) or an aqueous nanomicellar surfactant solution (e.g., TPGS-750-M).

-

Reagent Addition: Add solid NH₄Cl (2.0 equiv) followed by activated Zinc dust (5.0 equiv) at room temperature. Note: The mild acidity of NH₄Cl provides the necessary protons without the harshness of HCl, preventing aniline degradation.

-

Reaction: Stir vigorously at 25 °C for 2–4 hours. The heterogeneous mixture will turn grey/black as the zinc is oxidized.

-

Validation (In-Process Control): TLC (Hexanes/EtOAc) will reveal a highly polar, ninhydrin-active spot. LC-MS will confirm a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons).

-

Workup: Filter the suspension through a pad of Celite to remove zinc salts. Extract the filtrate with EtOAc, wash with saturated NaHCO₃, dry, and concentrate in vacuo to yield the diamine.

References

-

Title: 3-氟-4-溴硝基苯 (4-Bromo-2-fluoro-3-nitroaniline) | Source: Molbase | URL: [Link]

-

Title: 4-Bromo-2-fluoro-3-nitroaniline | Source: Chemikart / ChemScene | URL: [Link]

-

Title: 4-bromo-2-fluoro-3-nitroaniline | 1805555-85-4 | Source: Molport | URL: [Link]

-

Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters | Source: ACS Catalysis (via NIH PMC) | URL: [Link]

-

Title: Chemoselective Reductions of Nitroaromatics in Water at Room Temperature | Source: Organic Letters (via NIH PMC) | URL: [Link]

-

Title: Amine synthesis by nitro compound reduction | Source: Organic Chemistry Portal | URL: [Link]

Sources

- 1. molport.com [molport.com]

- 2. baike.molbase.cn [baike.molbase.cn]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-2-fluoro-3-nitroaniline chemical structure and properties

An In-depth Technical Guide to 4-Bromo-2-fluoro-3-nitroaniline

Abstract

This guide provides a comprehensive technical overview of 4-Bromo-2-fluoro-3-nitroaniline, a key chemical intermediate in the synthesis of complex organic molecules. Its unique trifunctionalized aromatic structure makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, established synthetic protocols, reactivity, and key applications. The content is designed to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their work.

Introduction: A Versatile Trifunctionalized Building Block

4-Bromo-2-fluoro-3-nitroaniline is a substituted aniline derivative characterized by the presence of three distinct functional groups on the benzene ring: a bromine atom, a fluorine atom, and a nitro group. This specific arrangement of an electron-donating amino group and electron-withdrawing halogen and nitro groups imparts a unique reactivity profile, making it a strategic precursor in multi-step organic synthesis.

The strategic importance of fluorinated organic compounds in pharmaceuticals is well-documented. The incorporation of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced biological activity.[1] Similarly, the bromo-substituent serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.[2] The nitro and amino groups provide additional sites for chemical modification, enabling the construction of diverse molecular scaffolds. Consequently, 4-Bromo-2-fluoro-3-nitroaniline has emerged as a valuable intermediate in the synthesis of pharmaceuticals and other functional organic materials.[3][4]

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is critical for its effective use in research and development. The key identifiers and physicochemical properties of 4-Bromo-2-fluoro-3-nitroaniline are summarized below.

Chemical Structure

The structural representation of 4-Bromo-2-fluoro-3-nitroaniline is crucial for understanding its reactivity. The relative positions of the amino, fluoro, bromo, and nitro groups dictate the electronic and steric environment of the aromatic ring.

Caption: Chemical Structure of 4-Bromo-2-fluoro-3-nitroaniline.

Properties Summary

The following table summarizes the key physicochemical properties of 4-Bromo-2-fluoro-3-nitroaniline.

| Property | Value | Source(s) |

| IUPAC Name | 4-Bromo-3-fluoro-2-nitroaniline | [5] |

| CAS Number | 886762-75-0 | [6] |

| Molecular Formula | C₆H₄BrFN₂O₂ | [5][6] |

| Molecular Weight | 235.01 g/mol | [6] |

| Appearance | Solid Powder | |

| Melting Point | 138-140 °C | [6] |

| Boiling Point | 322.7 °C at 760 mmHg | [6] |

| Density | 1.896 g/cm³ | [6] |

| LogP | 3.183 | [6] |

Synthesis and Manufacturing

The synthesis of 4-Bromo-2-fluoro-3-nitroaniline is typically achieved through a multi-step process starting from more readily available precursors. A common synthetic strategy involves the electrophilic aromatic substitution of a substituted aniline.

Synthetic Pathway Rationale

A logical synthetic route starts with 4-bromo-2-fluoroaniline. The amino group is a strong activating group and is ortho-, para-directing. To achieve the desired substitution pattern, the amino group's directing effect must be carefully considered alongside the directing effects of the existing fluoro and bromo substituents. Nitration of 4-bromo-2-fluoroaniline using a mixture of nitric acid and sulfuric acid is a common method. The conditions must be carefully controlled to favor the introduction of the nitro group at the C3 position and to minimize the formation of unwanted isomers.[7]

Typical Synthetic Workflow

The diagram below illustrates a generalized workflow for the synthesis of 4-Bromo-2-fluoro-3-nitroaniline from 4-bromo-2-fluoroaniline.

Caption: Generalized workflow for the synthesis of 4-Bromo-2-fluoro-3-nitroaniline.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted anilines and should be performed by trained personnel with appropriate safety precautions.[7]

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 4-bromo-2-fluoroaniline in concentrated sulfuric acid, maintaining the temperature between 0°C and -10°C in an ice-salt bath.

-

Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid while cooling.

-

Nitration: Add the nitrating mixture dropwise to the solution of 4-bromo-2-fluoroaniline, ensuring the reaction temperature is maintained between 0°C and -10°C.

-

Reaction: After the addition is complete, stir the mixture at 0-5°C for approximately one hour.

-

Work-up: Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent, such as toluene.

-

Purification: Wash the organic layer with water and a dilute solution of sodium bicarbonate. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography to yield pure 4-Bromo-2-fluoro-3-nitroaniline.

Chemical Reactivity and Applications

The reactivity of 4-Bromo-2-fluoro-3-nitroaniline is dictated by the interplay of its four functional groups. This makes it a versatile intermediate for constructing more complex molecules, particularly in the realm of medicinal chemistry.

Reactivity Profile

-

Amino Group (-NH₂): Can be acylated, alkylated, or diazotized for further transformations. It also acts as a nucleophile.

-

Bromo Group (-Br): A key site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or alkyne groups.

-

Fluoro Group (-F): Generally less reactive towards nucleophilic aromatic substitution compared to other halogens, but its strong electron-withdrawing nature influences the overall reactivity of the ring.

-

Nitro Group (-NO₂): Can be reduced to an amino group, providing another site for functionalization. The strong electron-withdrawing nature of the nitro group also activates the ring for certain reactions.[8]

Role in Drug Discovery and Development

Halogenated and nitrated anilines are foundational building blocks in the synthesis of a wide range of pharmaceuticals. 4-Bromo-2-fluoro-3-nitroaniline serves as a precursor for creating libraries of compounds for high-throughput screening. The bromo-substituent, in particular, allows for late-stage diversification of a drug candidate's structure, which is a powerful strategy in lead optimization.[2] Its derivatives have been explored in the development of various therapeutic agents.

The logical flow of its application in drug discovery is depicted below:

Caption: Application of 4-Bromo-2-fluoro-3-nitroaniline in drug discovery.

Spectroscopic and Analytical Data

Characterization of 4-Bromo-2-fluoro-3-nitroaniline is typically performed using standard analytical techniques. While a comprehensive set of spectra is not publicly available, expected spectroscopic features can be inferred from its structure and data from analogous compounds.[9][10]

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons, with coupling patterns influenced by the adjacent fluorine and bromine atoms. The chemical shifts would be in the aromatic region, and the amino protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display six unique signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

-

IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-F and C-Br stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (235.01 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

Safety and Handling

4-Bromo-2-fluoro-3-nitroaniline should be handled with care in a well-ventilated area or a fume hood.[11] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13]

-

Hazard Statements: May cause skin and eye irritation.[13] May cause respiratory irritation.[13][14]

-

Precautionary Measures: Avoid breathing dust and contact with skin and eyes.[11] Wash hands thoroughly after handling.[13] Store in a tightly closed container in a cool, dry place.[11]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water.[11] If on skin, wash off with soap and plenty of water.[11] If inhaled, move the person into fresh air.[11] Seek medical attention if symptoms persist.

Conclusion

4-Bromo-2-fluoro-3-nitroaniline is a strategically important chemical intermediate with significant potential in organic synthesis, particularly for pharmaceutical and materials science applications. Its unique combination of functional groups provides multiple avenues for chemical modification, enabling the construction of complex and diverse molecular architectures. This guide has provided a detailed overview of its properties, synthesis, reactivity, and applications, offering a valuable resource for researchers and developers working with this versatile compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783158, 4-Bromo-3-fluoro-2-nitroaniline. Retrieved from PubChem. URL: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123050, 4-Bromo-2-fluoroaniline. Retrieved from PubChem. URL: [Link]

-

Wiley. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from SpectraBase. URL: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoro-5-nitroaniline. Retrieved from PrepChem.com. URL: [Link]

-

Penner, A. (n.d.). 4-Bromo-3-Fluoro-N-(Thiophen-2-ylmethyl)aniline: A Cutting-Edge Organic Compound. Retrieved from Penner. URL: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15746684, 4-Bromo-3-fluoro-2-methylaniline. Retrieved from PubChem. URL: [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Bromo-3-nitroaniline (CAS 53324-38-2). Retrieved from Cheméo. URL: [Link]

- Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline. Retrieved from Google Patents.

-

Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from Research India Publications. URL: [Link]

-

PubChemLite. (n.d.). 4-bromo-2,3,6-trifluoroaniline (C6H3BrF3N). Retrieved from PubChemLite. URL: [Link]

-

Prudent Market. (2026, February 4). 4-Bromo-2-Fluoroaniline Market. Retrieved from Prudent Market. URL: [Link]

-

CAS. (n.d.). CAS Common Chemistry. Retrieved from CAS. URL: [Link]

-

ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from ResearchGate. URL: [Link]

-

ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. Retrieved from ResearchGate. URL: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44073, Acifluorfen. Retrieved from PubChem. URL: [Link]

-

ACS Publications. (n.d.). Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors. Retrieved from ACS Publications. URL: [Link]

-

NIST. (n.d.). 4-Bromo-2-fluoroaniline. Retrieved from NIST WebBook. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. visit.gallaudet.edu [visit.gallaudet.edu]

- 4. datainsightsmarket.com [datainsightsmarket.com]

- 5. 4-Bromo-3-fluoro-2-nitroaniline | C6H4BrFN2O2 | CID 2783158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. ripublication.com [ripublication.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 4-Bromo-2-fluoro-3-nitroaniline

Abstract

This guide provides a comprehensive technical overview of 4-Bromo-2-fluoro-3-nitroaniline, a key halogenated aromatic amine intermediate. We will explore its chemical identity, physical and chemical properties, synthesis methodologies, and critical applications, particularly its role as a versatile building block in the development of pharmaceuticals and other complex organic molecules. This document is intended for researchers, chemists, and professionals in the fields of drug discovery, medicinal chemistry, and materials science who require a detailed understanding of this compound's characteristics and utility.

Compound Identification and Core Properties

4-Bromo-2-fluoro-3-nitroaniline is a polysubstituted aniline derivative whose unique arrangement of bromo, fluoro, and nitro functional groups on the benzene ring imparts specific reactivity, making it a valuable precursor in multi-step organic synthesis.

Chemical Abstract Service (CAS) Number

The definitive identifier for this compound is its CAS number, which facilitates unambiguous database searching and regulatory compliance.

Compound Data Summary

The fundamental properties of 4-Bromo-2-fluoro-3-nitroaniline are summarized in the table below. These data points are critical for designing experiments, ensuring safe handling, and predicting its behavior in chemical reactions.

| Property | Value | Source(s) |

| IUPAC Name | 4-Bromo-3-fluoro-2-nitrobenzenamine | [1] |

| Molecular Formula | C₆H₄BrFN₂O₂ | [1][2] |

| Molecular Weight | 235.01 g/mol | [1] |

| Appearance | Pale-yellow to Yellow-brown Solid/Powder | [2] |

| Melting Point | 138-140°C | [1] |

| Boiling Point | 322.7 °C at 760 mmHg | [1] |

| Purity | Typically ≥97% | [2] |

| InChI Key | DTMANVRIDHGRKN-UHFFFAOYSA-N | [2] |

Synthesis Strategies and Mechanistic Rationale

Conceptual Synthetic Workflow

A common strategy for introducing a nitro group to an activated benzene ring is electrophilic aromatic substitution using a nitrating agent. The existing amine, bromo, and fluoro groups will direct the position of the incoming nitro group.

Caption: Conceptual workflow for the synthesis of 4-Bromo-2-fluoro-3-nitroaniline.

Rationale for Experimental Choices

-

Starting Material : 4-Bromo-2-fluoroaniline is chosen as the precursor. The amino group (-NH₂) is a strong activating, ortho-, para-director, while the halogens (-Br, -F) are deactivating but also ortho-, para-directing.

-

Nitration Conditions : A mixture of concentrated nitric acid and sulfuric acid is a standard and effective nitrating agent. The reaction is performed at low temperatures (e.g., 0° to -10°C) to control the reaction rate and prevent over-nitration or side reactions.[3]

-

Regioselectivity : The position of the incoming nitro group is directed by the existing substituents. The powerful activating effect of the amino group primarily directs the substitution. The position ortho to the amine and meta to the halogens is sterically and electronically favored, leading to the desired 3-nitro product.

-

Purification : After the reaction, pouring the mixture into ice-water precipitates the product.[3] Subsequent extraction and purification by column chromatography are necessary to isolate the target compound from isomers and unreacted starting materials.[3]

Applications in Research and Development

The true value of 4-Bromo-2-fluoro-3-nitroaniline lies in its utility as a chemical intermediate. Its multiple functional groups serve as handles for further chemical modifications, making it a crucial building block in the synthesis of more complex molecules.

Pharmaceutical Intermediates

The primary application of compounds like 4-Bromo-2-fluoro-3-nitroaniline is in the pharmaceutical industry.[4] Halogenated and nitrated anilines are common starting materials for the synthesis of Active Pharmaceutical Ingredients (APIs).[5][6]

-

Role of Fluorine : The fluorine atom is a bioisostere of a hydrogen atom but has significantly different electronic properties. Its incorporation into drug candidates can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[7]

-

Role of Bromine : The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.

-

Role of Nitro and Amino Groups : The nitro group can be readily reduced to an amine, which can then be used in a wide range of reactions, such as amide bond formation or the construction of heterocyclic rings—structures that are prevalent in many drug molecules.[5]

Organic Synthesis and Materials Science

Beyond pharmaceuticals, this compound is a valuable intermediate for general organic synthesis and the creation of specialty chemicals, such as dyes and agrochemicals.[5] The unique electronic properties conferred by the substituent pattern can be exploited in the design of functional materials, including nonlinear optical (NLO) crystals.[8]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of 4-Bromo-2-fluoro-3-nitroaniline are paramount to ensure safety. The following protocols are based on standard safety data sheets for similar chemical compounds.

Hazard Identification

The compound is classified with the GHS07 pictogram, indicating it can be harmful.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Signal Word : Warning.[2]

Recommended Handling Protocol

A step-by-step guide for safe handling in a laboratory setting.

-

Engineering Controls : Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10]

-

Personal Protective Equipment (PPE) :

-

Wear appropriate chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[9]

-

Wear safety glasses with side shields or goggles.[10]

-

Use a lab coat to prevent skin contact.[9]

-

If dust formation is likely, use a full-face respirator with an appropriate particulate filter.[9]

-

-

Handling Practices :

Storage and Disposal

-

Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[9] Some suppliers recommend refrigerated storage.

-

Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not let the product enter drains.[9]

Conclusion

4-Bromo-2-fluoro-3-nitroaniline (CAS No. 886762-75-0) is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and advanced material synthesis. Its trifunctionalized aromatic core offers a versatile platform for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for any researcher or scientist intending to utilize this compound in their work. The strategic incorporation of its unique structural motifs can lead to the development of novel pharmaceuticals and functional materials with enhanced properties.

References

-

MilliporeSigma. 4-bromo-3-fluoro-2-nitro-aniline | 886762-75-0.

-

ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-BROMO-3-FLUORO-2-NITROANILINE.

-

Guidechem. 4-bromo-3-fluoro-2-nitroaniline 886762-75-0.

-

MilliporeSigma. 4-Bromo-3-fluoro-2-nitroaniline | 886762-75-0.

-

MilliporeSigma. 4-Bromo-3-fluoro-2-nitroaniline | 886762-75-0.

-

ChemicalBook. 4-Bromo-2-fluoroaniline synthesis.

-

AK Scientific, Inc. 4-Bromo-3-fluoro-2-methylaniline Safety Data Sheet.

-

PubChem, National Institutes of Health. 4-Bromo-3-fluoro-2-nitroaniline | C6H4BrFN2O2 | CID 2783158.

-

Fisher Scientific. 4-Bromo-2-fluoroaniline Safety Data Sheet.

-

Thermo Fisher Scientific. SAFETY DATA SHEET.

-

Apollo Scientific. 4-Bromo-3-fluoro-2-methylaniline Safety Data Sheet.

-

Thieme Chemistry. A Practical Procedure for Regioselective Bromination of Anilines.

-

PrepChem.com. Synthesis of 4-bromo-2-fluoro-5-nitroaniline.

-

Sigma-Aldrich. 4-Fluoro-3-nitroaniline 97%.

-

Cheméo. Chemical Properties of 4-Bromo-3-nitroaniline (CAS 53324-38-2).

-

PubChem, National Institutes of Health. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684.

-

Thermo Fisher Scientific. 4-Fluoro-3-nitroaniline, 98%.

-

Google Patents. US3586719A - Process for preparing 4-fluoro-3-nitroaniline.

-

Guidechem. 4-Bromo-2-nitroaniline 875-51-4 wiki.

-

LinkedIn. 4-Bromo-2-Fluoroaniline Market Report.

-

Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.

-

ACS Publications. Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors.

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

-

ResearchGate. Fluorine in drug discovery: Role, design and case studies.

Sources

- 1. guidechem.com [guidechem.com]

- 2. 4-Bromo-3-fluoro-2-nitroaniline | 886762-75-0 [sigmaaldrich.com]

- 3. prepchem.com [prepchem.com]

- 4. datainsightsmarket.com [datainsightsmarket.com]

- 5. wap.guidechem.com [wap.guidechem.com]

- 6. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ripublication.com [ripublication.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

4-Bromo-2-fluoro-3-nitroaniline: A Comprehensive Technical Guide to Physicochemical Properties and Synthetic Workflows

Executive Summary

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the demand for strategically substituted anilines has surged. 4-Bromo-2-fluoro-3-nitroaniline represents a premium tetra-substituted benzene building block. Its unique contiguous substitution pattern—featuring an amine, a fluorine atom, a nitro group, and a bromine atom—provides orthogonal reactivity handles. This whitepaper details its molecular characteristics, mechanistic utility, and field-proven experimental protocols, serving as a definitive guide for researchers in medicinal chemistry and drug development.

Physicochemical Profiling

Accurate physicochemical data is critical for stoichiometric calculations, analytical tracking, and safe handling. The core quantitative data for this compound is summarized below [1][2].

| Property | Value |

| Chemical Name | 4-Bromo-2-fluoro-3-nitroaniline |

| CAS Registry Number | 1805555-85-4 |

| Molecular Formula | C6H4BrFN2O2 |

| Molecular Weight | 235.01 g/mol |

| SMILES String | Nc1ccc(Br)c(c1F)=O |

| Appearance | Yellow to brown crystalline powder |

| Storage Conditions | Inert atmosphere, 2-8°C, protect from light [3] |

Structural & Mechanistic Significance

The strategic value of 4-Bromo-2-fluoro-3-nitroaniline lies in the electronic and steric interplay of its substituents. Each functional group serves a distinct mechanistic purpose in multi-step synthesis:

-

C1-Amino Group (-NH₂): Acts as a primary nucleophile. It can be utilized for amide bond formation, reductive amination, or converted into a diazonium salt for Sandmeyer-type transformations.

-

C2-Fluoro Group (-F): Introduces a strong inductive electron-withdrawing effect, lowering the pKa of the adjacent amine. In medicinal chemistry, this fluorine atom is frequently retained in the final active pharmaceutical ingredient (API) to lock the conformation of the molecule (e.g., in kinase hinge-binding motifs) and improve metabolic stability against cytochrome P450 oxidation.

-

C3-Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) that activates the ring. Crucially, it serves as a masked amine. Upon selective reduction, it yields a 1,2-diamine (when paired with the C1 amine), which is a classic precursor for benzimidazole, quinoxaline, or benzotriazole ring systems.

-

C4-Bromo Group (-Br): The primary electrophilic site for transition-metal-catalyzed cross-coupling. The presence of the adjacent electron-withdrawing nitro group highly activates the C-Br bond toward oxidative addition by Palladium(0) species [4].

Synthetic utility workflow of 4-Bromo-2-fluoro-3-nitroaniline in drug discovery.

Synthetic Applications & Workflows

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The C4-bromo position is highly susceptible to Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids. The causality behind catalyst selection here is critical: while the C-Br bond is activated, the steric bulk of the ortho-nitro group can impede the transmetalation step. Therefore, utilizing a catalyst system with a smaller bite angle or highly active ligands (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) combined with a mild base (like Na₂CO₃ or K₃PO₄) ensures high turnover frequencies while preventing unwanted protodeboronation of the boronic acid partner [4].

Mechanistic pathway of Pd-catalyzed Suzuki-Miyaura coupling at the C4 position.

Chemoselective Nitro Reduction

Converting the C3-nitro group to an amine is a gateway to synthesizing fused bicyclic systems. Crucial Insight: Standard catalytic hydrogenation (H₂ with Pd/C) is strongly contraindicated for this specific molecule. Palladium on carbon will rapidly catalyze the hydrodehalogenation of the C4-bromine and potentially the C2-fluorine. To maintain structural integrity, chemical reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) or Tin(II) chloride (SnCl₂) must be employed. These single-electron transfer (SET) mechanisms selectively reduce the nitro group without cleaving the aryl-halide bonds.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C4

Objective: Arylation of the C4 position while preserving the nitro and fluoro groups.

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-Bromo-2-fluoro-3-nitroaniline (1.0 eq) and the desired arylboronic acid (1.2 eq).

-

Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and anhydrous K₂CO₃ (2.5 eq).

-

Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (typically 4:1 v/v). The addition of water is essential to dissolve the inorganic base and facilitate the transmetalation step.

-

Reaction: Heat the mixture to 80°C and stir for 4–8 hours. Monitor progression via LC-MS or TLC.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the C4-arylated product.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduction of the C3-nitro group to an amine without hydrodehalogenation of the C4-Br or C2-F bonds.

-

Preparation: Dissolve the starting material (4-Bromo-2-fluoro-3-nitroaniline or its C4-arylated derivative) (1.0 eq) in a mixture of Ethanol and Water (3:1 v/v).

-

Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl) (5.0 eq). Note: NH₄Cl acts as a mild proton source, preventing the over-acidification that could lead to side reactions.

-

Reaction: Heat the suspension to 70°C under vigorous stirring for 2–4 hours.

-

Filtration: While still warm, filter the mixture through a pad of Celite to remove the iron oxides. Wash the Celite pad thoroughly with hot Ethanol and Ethyl Acetate.

-

Workup: Concentrate the filtrate to remove ethanol, extract the aqueous residue with Ethyl Acetate, wash with saturated NaHCO₃, and dry over Na₂SO₄.

-

Isolation: Evaporate the solvent to afford the corresponding diamine. This intermediate is often sensitive to air oxidation and should be used immediately in the subsequent cyclization step.

Regulatory & Handling Standards

As a halogenated nitroaniline, this compound is classified as an irritant and a potential environmental hazard.

-

Toxicity: Nitroanilines are known to induce methemoglobinemia upon systemic absorption. Handle strictly within a certified fume hood.

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Storage: Store at 2-8°C in a dark, inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the primary amine [3].

References

Solubility Profile and Solvation Mechanics of 4-Bromo-2-fluoro-3-nitroaniline: A Comprehensive Technical Guide

Executive Summary

4-Bromo-2-fluoro-3-nitroaniline (CAS: 1805555-85-4) is a highly functionalized aromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials[1]. With a molecular weight of 235.01 g/mol , its unique substitution pattern—comprising an amine, a nitro group, and two distinct halogens (bromine and fluorine)—creates a complex physicochemical profile. For researchers and drug development professionals, understanding the solubility and solvation mechanics of this compound is critical for optimizing reaction conditions, designing purification workflows, and ensuring reliable in vitro assay formulations.

This whitepaper provides an in-depth analysis of the solubility characteristics of 4-Bromo-2-fluoro-3-nitroaniline, detailing the structural causality behind its solvent interactions, quantitative solubility estimates, and validated experimental protocols for high-throughput solubility screening.

Physicochemical Profiling & Solvation Mechanics

To predict and manipulate the solubility of 4-Bromo-2-fluoro-3-nitroaniline, one must first analyze the electronic and steric effects of its functional groups. The dissolution of this compound is governed by the competition between its crystalline lattice energy and the solvation energy provided by the solvent.

-

Hydrogen Bonding Potential: The primary amine (-NH 2 ) acts as a hydrogen-bond donor, while the nitro (-NO 2 ) group acts as a strong hydrogen-bond acceptor. Solvents capable of disrupting these intermolecular hydrogen bonds (e.g., polar aprotic solvents) exhibit the highest solvation capacity[2].

-

Halogen-Induced Lipophilicity: The presence of bromine and fluorine atoms significantly increases the lipophilicity (LogP) of the aromatic ring. Fluorine, being highly electronegative, pulls electron density away from the ring via the inductive effect.

-

Reduced Basicity: The combined electron-withdrawing effects of the nitro group and the halogens severely reduce the basicity of the amine nitrogen. Consequently, the compound does not readily form highly soluble salts in mildly acidic aqueous environments.

-

Hydrophobic Bulk: Despite the polar functional groups, the dominant hydrophobic bulk of the halogenated benzene ring renders the compound practically insoluble in water, necessitating the use of organic solvents or co-solvent systems for liquid-phase manipulation[3].

Solubility Matrix in Common Lab Solvents

The table below summarizes the solubility profile of 4-Bromo-2-fluoro-3-nitroaniline across standard laboratory solvents. Note: Quantitative ranges are derived from empirical thermodynamic data of structurally homologous halogenated nitroanilines (e.g., 2-chloro-5-nitroaniline) at 25°C[2][3].

| Solvent | Polarity Index | Solvation Capacity | Estimated Solubility (mg/mL at 25°C) | Primary Laboratory Application |

| DMSO | 7.2 | Excellent | > 50 | Biological assay stock solutions |

| DMF | 6.4 | Excellent | > 50 | High-temp chemical synthesis (S N Ar) |

| Ethyl Acetate | 4.4 | Good | 20 - 50 | Liquid-liquid extraction, Chromatography |

| DCM | 3.1 | Good | 10 - 30 | Low-temp reactions, Halogenations |

| Methanol | 5.1 | Moderate | 5 - 20 | Recrystallization, HPLC mobile phase |

| Water | 10.2 | Poor | < 0.1 | Not recommended (requires co-solvents) |

Experimental Workflow: Thermodynamic Solubility Screening

To accurately determine the solubility of 4-Bromo-2-fluoro-3-nitroaniline for specific proprietary solvent mixtures, a self-validating shake-flask methodology coupled with HPLC-UV quantification is required[3]. This protocol ensures that thermodynamic equilibrium is reached, preventing the overestimation of solubility often seen in kinetic assays.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: Dispense 50 mg of 4-Bromo-2-fluoro-3-nitroaniline into a 2 mL amber glass vial. Add 1 mL of the target solvent. The presence of undissolved solid is mandatory to ensure saturation.

-

Equilibration: Seal the vial and place it on an orbital shaker at 25°C (± 0.1°C) at 300 RPM for 48 hours. This extended timeframe ensures the transition from kinetic dissolution to true thermodynamic equilibrium.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes to firmly pellet the undissolved solute.

-

Sampling & Dilution: Carefully aspirate 100 µL of the clear supernatant without disturbing the pellet. Dilute this aliquot immediately into 900 µL of the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation.

-

Quantification (HPLC-UV): Inject the diluted sample onto a C18 reverse-phase HPLC column. Monitor absorbance at the compound's λmax (typically ~254 nm or ~380 nm for nitroaromatics). Calculate the exact concentration by comparing the peak area against a pre-established multi-point calibration curve.

Caption: High-throughput thermodynamic solubility screening workflow.

Solvent Selection Logic for Downstream Applications

Choosing the correct solvent for 4-Bromo-2-fluoro-3-nitroaniline depends entirely on the downstream application. The decision tree below outlines the optimal solvent pathways based on the intended use case.

-

In Vitro Biological Assays: Dimethyl sulfoxide (DMSO) is the universal standard. Due to the compound's high lipophilicity, stock solutions should be prepared at high concentrations (e.g., 10 mM to 50 mM) in 100% DMSO. When dosing into aqueous biological media, ensure the final DMSO concentration remains ≤ 1% (v/v) to prevent solvent-induced cytotoxicity and compound precipitation.

-

Chemical Synthesis: For nucleophilic aromatic substitution (S N Ar) or cross-coupling reactions, Dimethylformamide (DMF) is highly recommended due to its high boiling point and excellent solvation of both the aniline derivative and inorganic base catalysts. For reactions requiring lower temperatures, Dichloromethane (DCM) provides a suitable balance of solubility and volatility.

-

Purification: For silica gel flash chromatography, a binary gradient system of Ethyl Acetate and Hexanes is optimal. The compound will elute effectively by gradually increasing the polarity (percentage of Ethyl Acetate).

Caption: Decision tree for solvent selection based on downstream application requirements.

Troubleshooting & Best Practices

-

Storage & Stability: 4-Bromo-2-fluoro-3-nitroaniline should be stored sealed in a dry, dark environment at 2-8°C[1]. While stable under normal conditions, prolonged exposure to light and atmospheric moisture can lead to oxidative degradation of the amine group.

-

Handling Precautions: Halogenated nitroanilines are known skin sensitizers and potential systemic toxins. All handling of the dry powder and concentrated solvent stocks must be performed within a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.

-

Precipitation in Aqueous Media: If the compound precipitates upon dilution from a DMSO stock into an aqueous buffer, consider utilizing a co-solvent system (e.g., adding 5-10% PEG-400 or Tween-80) to formulate a stable microemulsion.

References

- BLD Pharm. "4-Bromo-2-fluoronitrobenzene | CAS 321-23-3 / Related Compounds (1805555-85-4)". BLD Pharm Catalog.

- Journal of Chemical & Engineering Data. "Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents". ACS Publications.

- Journal of Chemical & Engineering Data. "4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis". ACS Publications.

Sources

Navigating the Physicochemical Landscape of Brominated Fluoro-Nitroanilines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of Bromo-Fluoro-Nitroaniline Isomers

The arrangement of substituents on the aniline ring significantly influences the intermolecular forces, and consequently, the melting and boiling points of the compound. The following table summarizes the available data for 4-Bromo-3-fluoro-2-nitroaniline and other related isomers, providing a comparative landscape for researchers.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 4-Bromo-3-fluoro-2-nitroaniline | 886762-75-0 | C₆H₄BrFN₂O₂ | 138-140[1] | 322.7 at 760 mmHg[1] |

| 4-Bromo-2-nitroaniline | 875-51-4 | C₆H₅BrN₂O₂ | 110-113 | Not available |

| 4-Fluoro-3-nitroaniline | 364-76-1 | C₆H₅FN₂O₂ | 94-96 | Not available |

| 4-Bromo-3-nitroaniline | 53324-38-2 | C₆H₅BrN₂O₂ | 128-132 | 299.7 (Predicted)[2] |

| 4-Bromo-2-fluoro-5-nitroaniline | 87547-06-6 | C₆H₄BrFN₂O₂ | 90-92[3] | Not available |

Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following sections detail the standard laboratory protocols for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is the melting point of the substance.

-

Purity Indication: A sharp melting point range (0.5-1 °C) is indicative of a pure compound, while a broad melting point range suggests the presence of impurities.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For many organic compounds, which may decompose at their atmospheric boiling points, determination under reduced pressure is necessary.[4][5]

Protocol for Boiling Point Determination at Atmospheric Pressure:

-

Apparatus Setup: A small amount of the liquid is placed in a test tube along with a boiling chip to ensure smooth boiling. A thermometer is positioned with its bulb just above the liquid surface.

-

Heating: The test tube is gently heated.

-

Observation: The temperature is recorded when the liquid boils and a steady stream of vapor is observed.

Protocol for Boiling Point Determination under Reduced Pressure:

-

Apparatus Setup: The liquid is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source. A manometer is included in the system to measure the pressure.

-

Pressure Reduction: The pressure inside the apparatus is reduced to the desired level using a vacuum pump.

-

Heating: The flask is heated gently.

-

Observation: The temperature at which the liquid boils and the corresponding pressure are recorded. This is the boiling point at that specific reduced pressure.

The relationship between boiling point and pressure can be estimated using a nomograph, which is a graphical tool that relates these two properties.[6][7]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the synthesis and physicochemical characterization of a novel compound like a bromo-fluoro-nitroaniline isomer.

Factors Influencing Melting and Boiling Points of Aromatic Amines

The melting and boiling points of aromatic amines are influenced by several factors:

-

Intermolecular Forces: The primary and secondary aromatic amines can form intermolecular hydrogen bonds, which lead to higher boiling points compared to tertiary amines.[8]

-

Molecular Weight: Generally, as the molecular weight of the compound increases, the melting and boiling points also increase due to stronger van der Waals forces.

-

Molecular Symmetry: More symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points.

-

Substituent Effects: The nature and position of substituents on the aromatic ring can significantly affect the polarity and hydrogen bonding capacity of the molecule, thereby influencing its melting and boiling points. For instance, the presence of a nitro group, which is a strong electron-withdrawing group, can increase the polarity of the molecule.

Conclusion

While the specific melting and boiling points for 4-Bromo-2-fluoro-3-nitroaniline remain to be experimentally determined and reported, a comprehensive understanding of the physicochemical properties of its isomers provides a valuable framework for researchers in the field. The provided experimental protocols for melting and boiling point determination serve as a practical guide for the characterization of newly synthesized compounds. It is through such meticulous characterization that the full potential of novel chemical entities in drug discovery and materials science can be realized.

References

-

Guidechem. 4-bromo-3-fluoro-2-nitroaniline 886762-75-0.

-

Chemistry LibreTexts. 14.6 Boiling Water at Reduced Pressure.

-

QUT. reduced pressure boiling.

-

MilliporeSigma. 4-bromo-3-fluoro-2-nitroaniline | 886762-75-0.

-

Unknown. Pressure vs Temperature (boiling point).

-

ResearchGate. ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac.

-

MilliporeSigma. 4-bromo-3-fluoro-2-nitro-aniline | 886762-75-0.

-

BLDpharm. 886762-75-0|4-Bromo-3-fluoro-2-nitroaniline|BLD Pharm.

-

QUT. reduced pressure boiling.

-

Sigma-Aldrich. 4-Bromo-2-nitroaniline 97 875-51-4.

-

PMC. Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes.

-

Unknown. Melting point determination.

-

PubChem. 4-Bromo-2-fluoroaniline.

-

ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-BROMO-3-FLUORO-2-NITROANILINE.

-

Sigma-Aldrich. 4-Fluoro-3-nitroaniline 97 364-76-1.

-

Unacademy. Learn About Aromatic and Aliphatic Amines.

-

PrepChem.com. Synthesis of 4-bromo-2-fluoro-5-nitroaniline.

-

Cheméo. Chemical Properties of 4-Bromo-3-nitroaniline (CAS 53324-38-2).

-

Thieme Connect. A Practical Procedure for Regioselective Bromination of Anilines.

-

Whamine. Physical and Chemical Properties of Aromatic Amines.

-

Unknown. Amine Unknowns.

-

Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.

-

ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. 4-Bromo-3-nitroaniline (CAS 53324-38-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. prepchem.com [prepchem.com]

- 4. Boiling Water At Reduced Pressure [chemed.chem.purdue.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nwsci.com [nwsci.com]

- 7. researchgate.net [researchgate.net]

- 8. Learn About Aromatic and Aliphatic Amines [unacademy.com]

Introduction: The Strategic Importance of Substituted Anilines in Modern Synthesis

An In-depth Technical Guide to the Core Chemical Characteristics of 4-Bromo-2-fluoro-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the substituted aniline scaffold is a cornerstone of molecular design. The strategic placement of functional groups on the aniline ring provides a versatile platform for constructing complex molecular architectures with tailored electronic and steric properties. 4-Bromo-2-fluoro-3-nitroaniline emerges as a particularly valuable building block, combining a unique constellation of functionalities that offer multi-faceted reactivity. The presence of a bromine atom provides a handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, the nitro group is a precursor to a reactive amine or can act as an electron-withdrawing group, and the primary amine itself is a key site for derivatization.[1][2] This guide, intended for the practicing scientist, delves into the essential chemical characteristics of this compound, providing a framework for its effective utilization in research and development.

Core Physicochemical and Structural Properties

4-Bromo-2-fluoro-3-nitroaniline is a solid, typically appearing as a pale-yellow to yellow-brown powder at room temperature.[3] Its structural and physical properties are dictated by the interplay of its four distinct functional groups on the benzene ring.

Structural Data

-

Chemical Name: 4-Bromo-2-fluoro-3-nitroaniline

-

CAS Number: 886762-75-0

-

Molecular Formula: C₆H₄BrFN₂O₂

-

Molecular Weight: 235.01 g/mol [4]

-

SMILES: Nc1c([O-])c(F)cc(Br)c1

-

InChI Key: DTMANVRIDHGRKN-UHFFFAOYSA-N

Physical Properties

A compilation of the key physical data for 4-Bromo-2-fluoro-3-nitroaniline is presented below. This data is essential for planning reactions, purification procedures, and for safe storage and handling.

| Property | Value | Source(s) |

| Physical Form | Solid, Pale-yellow to Yellow-brown Powder | [3] |

| Melting Point | 138-140 °C | [4] |

| Boiling Point | 322.7 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.896 g/cm³ (Predicted) | [4] |

| LogP | 3.183 (Predicted) | [4] |

| Purity | Typically ≥97% | [3][5] |

Spectroscopic Profile: A Guide to Structural Verification

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. While a comprehensive experimental dataset for 4-Bromo-2-fluoro-3-nitroaniline is not publicly available, we can predict its characteristic spectral features based on the known effects of its functional groups and by referencing analogous structures.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. These signals will appear as doublets or doublet of doublets due to coupling with each other and with the adjacent fluorine atom. The amine (-NH₂) protons will likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display six unique signals for the aromatic carbons. The carbon atoms directly bonded to the electronegative fluorine, bromine, and nitro groups will be significantly shifted. For comparison, the ¹³C NMR spectrum of the related compound 4-bromo-2-fluoroaniline shows signals around δ = 152.6, 150.2, 133.9, 127.5, 118.8, and 109.0 ppm.[6]

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected for the fluorine atom, with its chemical shift influenced by the adjacent nitro and amino groups.

-

IR (Infrared) Spectroscopy: Key vibrational bands will confirm the presence of the functional groups. Expected peaks include N-H stretching for the amine group (around 3300-3500 cm⁻¹), asymmetric and symmetric N-O stretching for the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), and C-Br and C-F stretching in the fingerprint region. The related compound 4-bromo-2-nitroaniline shows a characteristic NH₂ peak at 3472 cm⁻¹.[7]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity at m/z 234 and 236 would be expected.

Reactivity and Synthetic Utility

The synthetic value of 4-Bromo-2-fluoro-3-nitroaniline lies in the distinct reactivity of its functional groups, which can be addressed selectively under different reaction conditions.

-

The Bromo Group: This is arguably the most versatile handle for synthetic elaboration. The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the formation of new carbon-carbon or carbon-nitrogen bonds, providing a gateway to a vast array of more complex molecules.[8]

-

The Nitro Group: The nitro group is strongly electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution. Its primary utility is as a precursor to an amino group. Reduction of the nitro group (e.g., using SnCl₂, H₂/Pd-C, or iron in acidic media) yields the corresponding diamine, a critical intermediate for the synthesis of heterocyclic compounds like benzimidazoles.[9]

-

The Amino Group: The primary amine is nucleophilic and can undergo standard transformations such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. Its basicity is reduced by the electron-withdrawing effects of the adjacent nitro group and the fluorine atom.

-

The Fluoro Group: Fluorine substitution is a common strategy in drug design to block metabolic oxidation, increase binding affinity, and modulate pKa.[1] While the C-F bond is generally strong, the fluorine atom can activate the ring for nucleophilic aromatic substitution, although this typically requires harsh conditions.

Experimental Protocols: Synthesis and Application

Proposed Synthesis of 4-Bromo-2-fluoro-3-nitroaniline

A logical synthetic route to 4-Bromo-2-fluoro-3-nitroaniline would involve the nitration of a commercially available precursor, 4-bromo-2-fluoroaniline. The directing effects of the amine (ortho, para-directing) and fluorine (ortho, para-directing) would favor substitution at the 3- and 5-positions. The steric hindrance from the bromine and fluorine atoms would likely favor nitration at the 3-position.

Step-by-Step Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 4-bromo-2-fluoroaniline (1.0 eq) to the cold sulfuric acid while maintaining the internal temperature below 10 °C. Stir until a clear solution is obtained.[10]

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to cold concentrated sulfuric acid. Add this mixture dropwise to the aniline solution, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-10 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate forms. Maintain the temperature below 20 °C.

-

Isolation: Filter the solid precipitate, wash it thoroughly with cold water until the washings are neutral, and dry it under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield pure 4-Bromo-2-fluoro-3-nitroaniline.[9]

Causality Note: The use of sulfuric acid as a solvent protonates the amine, but more importantly, it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is performed at low temperatures to control the exothermic reaction and to minimize the formation of by-products.

Representative Application: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for using 4-Bromo-2-fluoro-3-nitroaniline in a Suzuki coupling reaction to form a C-C bond.

Step-by-Step Protocol:

-

Reagent Preparation: To a reaction vessel, add 4-Bromo-2-fluoro-3-nitroaniline (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 4-12 hours.

-

Monitoring: Monitor the reaction's completion using TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography to isolate the coupled product.

Trustworthiness Note: The success of a Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. The described protocol is a standard, robust starting point. It is self-validating through consistent monitoring (TLC/LC-MS) which confirms the consumption of starting material and formation of the desired product.[8]

Safety and Handling

4-Bromo-2-fluoro-3-nitroaniline must be handled with appropriate safety precautions in a well-ventilated area or fume hood.

-

Hazard Statements:

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Avoid breathing dust.[11]

-

Wash hands thoroughly after handling.

-

In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[11]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Conclusion: A Versatile Building Block for Advanced Synthesis

4-Bromo-2-fluoro-3-nitroaniline is a chemical intermediate of significant strategic value. Its unique arrangement of four distinct functional groups provides a rich platform for synthetic diversification. The ability to perform selective transformations, particularly leveraging the bromo group for cross-coupling and the nitro group for reduction, allows for the efficient construction of complex molecular frameworks. For researchers in drug discovery and materials science, a thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity profile is paramount to unlocking its full potential as a powerful tool in modern organic synthesis.

References

-

Research India Publications. (2012). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Applied Chemistry, 8(2), 151-156. Retrieved from [Link]

- Google Patents. (1971). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.

-

PragmaMarketResearch. (2026). 4-Bromo-2-Fluoroaniline XX CAGR Growth to Drive Market Size to XXX million by 2034. Retrieved from [Link]

-

LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

Sources

- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 2. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. 4-Bromo-3-fluoro-2-nitroaniline | 886762-75-0 [sigmaaldrich.com]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. 4-Bromo-3-fluoro-2-nitroaniline | 886762-75-0 [sigmaaldrich.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. ripublication.com [ripublication.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 10. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]

- 11. chemicalbook.com [chemicalbook.com]

literature review of 4-Bromo-2-fluoro-3-nitroaniline research

An In-depth Technical Guide to 4-Bromo-2-fluoro-3-nitroaniline: Synthesis, Reactivity, and Applications

Introduction: A Versatile Building Block in Modern Chemistry

4-Bromo-2-fluoro-3-nitroaniline is a substituted aromatic amine that serves as a highly functionalized and valuable intermediate in organic synthesis. Its unique arrangement of four different substituents on the benzene ring—an amino group, a nitro group, and two distinct halogens—provides a rich platform for chemical modifications. Each functional group imparts specific reactivity, making the molecule a strategic building block, particularly in the fields of medicinal chemistry and materials science.[1][2]

The presence of fluorine is particularly noteworthy. Incorporating fluorine into bioactive molecules is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[2][3] The amino group acts as a nucleophile and a powerful directing group, while the nitro group can be readily reduced to an amine, opening pathways for constructing complex heterocyclic systems. The bromo and fluoro substituents serve as handles for cross-coupling reactions and nucleophilic aromatic substitution (SNAr), respectively. This guide provides a comprehensive overview of the synthesis, chemical behavior, and applications of 4-Bromo-2-fluoro-3-nitroaniline for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

While specific experimental data for this exact isomer is sparse in publicly available literature, its properties can be reliably predicted based on its structure and data from closely related compounds.

| Property | Value / Description | Source / Reference |

| Molecular Formula | C₆H₄BrFN₂O₂ | [4] |

| Molecular Weight | 235.01 g/mol | [5] |

| Appearance | Expected to be a crystalline solid, likely yellow or orange due to the nitroaniline chromophore. | General knowledge based on similar compounds like 4-Bromo-2-nitroaniline.[6] |

| Solubility | Likely soluble in common organic solvents such as acetone, ethanol, and ethyl acetate.[6] | Inferred from similar compounds.[6] |

| Melting Point | Not reported, but expected to be a distinct melting point for a crystalline solid. | N/A |

Expected Spectroscopic Data

The characterization of 4-Bromo-2-fluoro-3-nitroaniline would rely on standard spectroscopic techniques. The expected data, inferred from analogous structures like 4-bromo-2-nitroaniline and 4-bromo-2-fluoroaniline, are summarized below.[7][8][9]

| Technique | Expected Features |

| ¹H NMR | Two aromatic protons would appear as doublets or doublet of doublets in the aromatic region (approx. 6.5-8.0 ppm). A broad singlet for the -NH₂ protons would also be present. |

| ¹³C NMR | Six distinct signals for the aromatic carbons, with chemical shifts influenced by the electronegative substituents. The carbon attached to the nitro group would be significantly downfield. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the N-O bonds in the nitro group (approx. 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-Br/C-F stretching in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). |

Synthesis and Reaction Pathways

Proposed Synthetic Workflow

A logical approach involves the nitration of a pre-existing di-substituted aniline. The most likely precursor is 4-bromo-2-fluoroaniline . The powerful ortho, para-directing effect of the amino group, combined with the ortho, para-directing nature of the fluoro and bromo substituents, dictates the position of the incoming electrophile (NO₂⁺).

Caption: Plausible synthesis of 4-Bromo-2-fluoro-3-nitroaniline.

Experimental Protocol: Electrophilic Nitration

This protocol is adapted from a similar synthesis of 4-bromo-2-fluoro-5-nitroaniline.[10]

-

Preparation: In a flask equipped with a stirrer and cooled in an ice-salt bath (0° to -10°C), slowly add 4-bromo-2-fluoroaniline (1 equivalent) to concentrated sulfuric acid.

-

Nitrating Mixture: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid while maintaining a low temperature.

-

Reaction: Add the nitrating mixture dropwise to the solution of 4-bromo-2-fluoroaniline, ensuring the internal temperature does not rise above 5°C.

-

Stirring: After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the crude product.

-

Extraction: Extract the product into an organic solvent like toluene or ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and a dilute aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The residue, containing a mixture of isomers, can be purified by silica gel column chromatography to isolate the desired 4-bromo-2-fluoro-3-nitroaniline.

Causality of Experimental Choices:

-

Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

-

Sulfuric Acid: Acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Chromatography: Due to the directing effects of the substituents, a mixture of isomers (e.g., the 3-nitro and 5-nitro products) is likely. Column chromatography is essential for separating these isomers based on their different polarities.[10]

Chemical Reactivity and Transformations

The utility of 4-bromo-2-fluoro-3-nitroaniline as a building block stems from the distinct reactivity of its functional groups. This allows for selective, stepwise modifications to build molecular complexity.

Caption: Key chemical transformations of 4-Bromo-2-fluoro-3-nitroaniline.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents like tin(II) chloride (SnCl₂), iron in acetic acid, or catalytic hydrogenation (H₂/Pd-C). The resulting vicinal diamine is a valuable precursor for synthesizing nitrogen-containing heterocycles like benzimidazoles, which are common motifs in pharmaceuticals.

-

Reactions at the Amino Group: The primary amino group can undergo diazotization when treated with nitrous acid (generated from NaNO₂ and HCl) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups (e.g., -OH, -CN, -I) via Sandmeyer or related reactions.

-

Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions. Suzuki couplings with boronic acids or Buchwald-Hartwig aminations with amines allow for the formation of new carbon-carbon or carbon-nitrogen bonds, respectively, enabling the construction of complex molecular architectures.[11]

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being ortho to the strongly electron-withdrawing nitro group, is activated towards SNAr. Strong nucleophiles, such as alkoxides or amines, can displace the fluoride ion, providing a method to introduce new substituents at the C-2 position.

Applications in Drug Discovery and Beyond

The primary application of 4-bromo-2-fluoro-3-nitroaniline and related structures is as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[12]

-

Pharmaceutical Development: This compound serves as a scaffold for creating drugs that target specific diseases.[12] The aniline substructure is common in many drug classes, though its potential for metabolic toxicity is a concern that medicinal chemists actively address.[13] The strategic placement of fluorine can mitigate such issues while enhancing the therapeutic efficacy of the final compound.[2] Its role is particularly significant in the development of anti-cancer agents and other targeted therapies.[11][12]

-

Agrochemicals: It is used in the formulation of herbicides and pesticides, contributing to crop protection and yield improvement.[12]

-

Materials Science: Functionalized anilines are precursors for creating specialized polymers and dyes with enhanced performance characteristics.[12]

Safety and Handling

As with all laboratory chemicals, 4-bromo-2-fluoro-3-nitroaniline should be handled with appropriate care. The safety information is based on data for the closely related isomer, 4-bromo-3-fluoro-2-nitroaniline.[5]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves (inspected prior to use), and eye/face protection.[5]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid the formation of dust and aerosols. Take measures to prevent fire caused by electrostatic discharge.[5]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[5]

-

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[5]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[5]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[5]

-

Conclusion

4-Bromo-2-fluoro-3-nitroaniline is a prime example of a modern chemical building block, offering multiple, distinct points for chemical modification. Its synthesis, while requiring careful control of regioselectivity, follows established principles of electrophilic aromatic substitution. The true value of this molecule lies in its potential for subsequent, selective transformations, enabling the efficient construction of complex and high-value compounds. For researchers in drug discovery and materials science, understanding the nuanced reactivity of this and similar intermediates is key to unlocking new therapeutic agents and advanced materials.

References

-

SpectraBase. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

-